8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one
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Overview
Description
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by its unique tricyclic structure, which includes a thiazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization-induced dynamic resolution have been employed to obtain the desired enantiomeric forms of the compound .
Chemical Reactions Analysis
Types of Reactions
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketone or aldehyde derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one include other dibenzo[b,f][1,4]thiazepines and related tricyclic structures. Examples include:
- 10,11-dihydro-5H-dibenzo[b,f]azepine
- Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and cyclopropyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-amino-5-cyclopropylbenzo[b][1,4]benzothiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-5-8-15-13(9-10)18(11-6-7-11)16(19)12-3-1-2-4-14(12)20-15/h1-5,8-9,11H,6-7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDJDRWXZYBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)N)SC4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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